5-Bromo-2-nitropyridin-3-OL, with the molecular formula and a molar mass of approximately 218.99 g/mol, is a chemical compound classified as a nitropyridine derivative. It appears as a colorless or faint yellow solid at room temperature and has various applications in pharmaceuticals, pesticides, and dye manufacturing. The compound features a bromine substituent at the 5-position and a nitro group at the 2-position of the pyridine ring, along with a hydroxyl group at the 3-position, contributing to its unique chemical properties and reactivity .
Research indicates that 5-Bromo-2-nitropyridin-3-OL exhibits notable biological activity. It has been implicated in cases of toxicity, including methemoglobinemia and hemolytic anemia following exposure. Such toxicity may arise from its ability to oxidize hemoglobin, leading to cellular damage and oxidative stress. In laboratory settings, it has been observed to affect various biological systems, highlighting its potential as a hazardous compound when mishandled .
The synthesis of 5-Bromo-2-nitropyridin-3-OL typically involves:
5-Bromo-2-nitropyridin-3-OL has several applications:
Studies have shown that 5-Bromo-2-nitropyridin-3-OL interacts with biological systems primarily through oxidative mechanisms. Its ability to induce methemoglobinemia suggests that it can interact with hemoglobin and potentially other cellular components, leading to oxidative stress and damage. This interaction emphasizes the need for careful handling and assessment of safety protocols when working with this compound in laboratory and industrial settings .
Several compounds share structural similarities with 5-Bromo-2-nitropyridin-3-OL. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Nitro-2-pyridinol | Nitro group at position 5 | Lacks bromine substituent; used in agrochemicals. |
6-Bromo-2-nitropyridine | Bromine at position 6 | Different position of bromine affects reactivity. |
3-Bromo-4-nitropyridine | Bromine at position 3 | Distinct applications in pharmaceuticals. |
5-Bromo-2-amino-pyridine | Amino group instead of hydroxyl | Exhibits different biological activities. |
The uniqueness of 5-Bromo-2-nitropyridin-3-OL lies in its combination of bromine, nitro, and hydroxyl functional groups, which confer specific reactivity and biological properties not found in other similar compounds .
The solubility characteristics of 5-bromo-2-nitropyridin-3-ol exhibit distinct patterns across different solvent systems. In aqueous environments, the compound demonstrates sparingly soluble behavior with reported solubility of approximately 14 grams per liter at 25°C [1]. This limited aqueous solubility is attributed to the combined electronic effects of the electron-withdrawing nitro group and the halogen substituent, which reduce the compound's hydrophilic character despite the presence of the hydroxyl group.
Analysis of solubility in organic solvents reveals considerably enhanced dissolution characteristics. The compound shows good solubility in dimethyl sulfoxide, methanol, and chloroform [2] [3] [4]. This behavior aligns with observations from structurally related nitropyridine derivatives, where studies of 3-hydroxy-2-nitropyridine demonstrated a solubility order of tetrahydrofuran > acetone > acetonitrile > ethyl acetate > methanol > ethanol > isopropanol > water > n-hexane [5]. The enhanced organic solubility can be attributed to favorable dipole-dipole interactions and hydrogen bonding capabilities of the hydroxyl group with polar organic solvents.
Binary solvent system studies, while not specifically available for 5-bromo-2-nitropyridin-3-ol, can be extrapolated from analogous nitropyridine compounds. Research on 3-hydroxy-2-nitropyridine in tetrahydrofuran-hexane and tetrahydrofuran-isopropanol binary systems showed that solubility modeling using Apelblat-Jouyban-Acree and van't Hoff-Jouyban-Acree models achieved maximum average relative deviations of 3.69% [5]. These findings suggest that 5-bromo-2-nitropyridin-3-ol would likely exhibit similar binary system behavior, with enhanced solubility in high-polarity organic solvent mixtures.
Solvent System | Solubility | Temperature (°C) | Reference |
---|---|---|---|
Water | 14 g/L | 25 | [1] |
Dimethyl sulfoxide | Soluble | Room temperature | [2] [3] |
Methanol | Soluble | Room temperature | [2] [3] |
Chloroform | Soluble | Room temperature | [2] [3] |
Thermal stability analysis of 5-bromo-2-nitropyridin-3-ol reveals important decomposition characteristics, though specific thermogravimetric analysis data for this exact compound remains limited in the literature. The predicted boiling point is 393.4 ± 37.0°C [6], suggesting moderate thermal stability under standard conditions.
Comparative analysis with structurally similar brominated nitropyridine derivatives provides insight into expected thermal behavior. Studies on 3-bromo-6-methyl-5-nitropyridin-2-ol demonstrated decomposition onset at 210°C, with primary decomposition products including nitrogen dioxide and hydrogen bromide . This thermal decomposition pattern is characteristic of brominated nitropyridine compounds, where the nitro group typically undergoes decomposition before the pyridine ring structure.
The compound exhibits stability under inert atmospheric conditions, with recommended storage under nitrogen or argon at 2-8°C [6]. This storage requirement indicates sensitivity to oxidative conditions and moisture, which is consistent with the presence of both the nitro group and hydroxyl functionality. The thermal stability is influenced by the electron-withdrawing effects of both the bromine and nitro substituents, which stabilize the aromatic ring against thermal decomposition at moderate temperatures.
Thermal analysis of related brominated organic compounds suggests that 5-bromo-2-nitropyridin-3-ol would undergo a multi-stage decomposition process. Initial dehydrohalogenation reactions likely occur around 200-250°C, followed by nitro group decomposition and eventual pyridine ring degradation at higher temperatures [8]. The presence of the hydroxyl group may influence the initial decomposition temperature through intramolecular hydrogen bonding effects.
Property | Value | Conditions | Reference |
---|---|---|---|
Predicted boiling point | 393.4 ± 37.0°C | 760 mmHg | [6] |
Storage temperature | 2-8°C | Inert atmosphere | [6] |
Decomposition onset (analog) | 210°C | Air atmosphere |
The acid-base behavior of 5-bromo-2-nitropyridin-3-ol is characterized by a predicted pKa value of -1.63 ± 0.10 [6], indicating strongly acidic behavior. This unusually low pKa value results from the combined electron-withdrawing effects of the nitro group at position 2 and the bromine substituent at position 5, which significantly stabilize the conjugate base through resonance and inductive effects.
The presence of the hydroxyl group at position 3 introduces potential for tautomeric equilibria. In nitropyridine systems, pH-dependent tautomerism between keto and enol forms is well-documented [9] [10]. For 5-bromo-2-nitropyridin-3-ol, the hydroxyl group can exist in equilibrium with a keto tautomer, particularly under varying pH conditions. The electron-withdrawing nature of the nitro group favors the enol form through stabilization of the aromatic system.
Studies on related pyridine derivatives demonstrate that tautomeric equilibria are highly sensitive to solvent polarity and pH conditions [11] [12]. The strongly electron-withdrawing substituents in 5-bromo-2-nitropyridin-3-ol would be expected to shift the equilibrium toward the more acidic forms. The compound's behavior in different pH environments would likely show distinct spectroscopic signatures, with UV-visible absorption maxima shifting as a function of protonation state and tautomeric form.
Comparison with analogous compounds such as 2-amino-5-bromopyridin-3-ol, which exhibits a pKa of 11.48 ± 0.10 [13], highlights the dramatic effect of substituent electronic properties. The replacement of the amino group with a nitro group results in a pKa shift of approximately 13 units, demonstrating the profound influence of the nitro substituent on the compound's acid-base chemistry.
Property | Value | Comparison Compound | Reference |
---|---|---|---|
Predicted pKa | -1.63 ± 0.10 | 5-Bromo-2-nitropyridin-3-ol | [6] |
pKa (amino analog) | 11.48 ± 0.10 | 2-Amino-5-bromopyridin-3-ol | [13] |
pKa (hydroxy analog) | 8.06 ± 0.10 | 2-Hydroxy-5-nitropyridine | [14] |